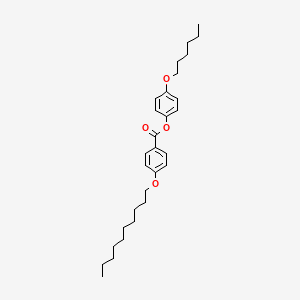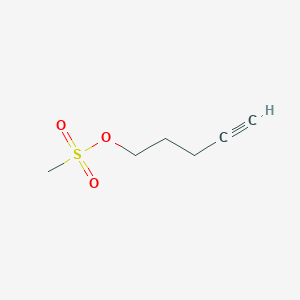
2-甲氧基乙基 4-氨基苯甲酸酯
描述
Synthesis Analysis
The synthesis of benzocaine derivatives involves electrophilic and nucleophilic reactions. The process includes three steps: alkylation, esterification, and alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Methoxyethyl 4-aminobenzoate consists of a central triazine ring that acts as a linker for three 2-ethylhexyl 4-aminobenzoate fragments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzocaine derivatives include alkylation, esterification, and alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .科学研究应用
介晶性质
- 介晶席夫碱酯:Prajapati 和 Bonde(2006 年)的一项研究探索了包含 2-甲氧基乙基 4-氨基苯甲酸酯的新介晶同系物,揭示了它们在中间相应用中的潜力,尤其是在液晶技术中。他们发现 2-甲氧基乙基 4-氨基苯甲酸酯的衍生物表现出介晶性,一些化合物表现出向列中间相,而另一些化合物表现出近晶 A 中间相性质 (Prajapati 和 Bonde,2006 年)。
聚苯胺的掺杂剂
- 聚苯胺中的掺杂:Amarnath 和 Palaniappan(2005 年)的研究发现 2-甲氧基乙基 4-氨基苯甲酸酯是用于掺杂聚苯胺的各种苯甲酸衍生物之一。此过程增强了聚苯胺的电导率,展示了它在导电聚合物和潜在电子应用中的效用 (Amarnath 和 Palaniappan,2005 年)。
理化性质
- N-烷氧基衍生物的研究:Tudose 等人(2010 年)对 2-甲氧基乙基 4-氨基苯甲酸酯的 N-烷氧基衍生物进行了研究,重点关注它们的理化性质。他们提供了对酸、荧光和与碱性阳离子的络合性质的见解,表明在传感器技术和材料科学中的潜在应用 (Tudose 等人,2010 年)。
溶质传递研究
- Abraham 模型相关性:Hart 等人(2015 年)的一项研究涉及确定包括 2-甲氧基乙基 4-氨基苯甲酸酯在内的各种化合物在 2-甲氧基乙醇中的溶解度。这项研究有助于了解该化合物的溶质传递性质,这对于开发化学和制药工业的解决方案至关重要 (Hart 等人,2015 年)。
抗菌应用
- 抗菌 Zn(II) 化合物:Mahmood-ul-hassan 等人(2002 年)研究了源自 2-甲氧基乙基 4-氨基苯甲酸酯及其 Zn(II) 螯合物的席夫碱,它们表现出显着的抗菌特性。这意味着其在开发新型抗菌剂中具有潜在用途 (Mahmood-ul-hassan 等人,2002 年)。
作用机制
Target of Action
2-Methoxyethyl 4-aminobenzoate, a derivative of 4-aminobenzoic acid (PABA), is likely to share similar targets with its parent compound . PABA and its derivatives have exhibited various biological activities, including antimicrobial and cytotoxic properties . .
Mode of Action
PABA is an essential nutrient for many human pathogens but dispensable for humans . It’s likely that 2-Methoxyethyl 4-aminobenzoate interacts with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, PABA is largely funneled into folate biosynthesis . It’s plausible that 2-Methoxyethyl 4-aminobenzoate may affect similar pathways, leading to downstream effects.
Pharmacokinetics
Related compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, have been studied . These studies suggest that modifications with 2’-Methoxyethyl groups can improve potency and reduce effective dose and exposure levels . It’s possible that 2-Methoxyethyl 4-aminobenzoate may have similar ADME properties, impacting its bioavailability.
Result of Action
Related compounds have shown promising results in biological activity experiments . For instance, certain benzoate compounds designed using a similar structure have demonstrated good local anesthetic effects .
Action Environment
It’s worth noting that despite its widespread use and hydrophilicity, a related compound, ethyl-4-aminobenzoate (et-paba), has never been found in environmental waters . This suggests that environmental factors may significantly influence the action and stability of these compounds.
安全和危害
未来方向
生化分析
Biochemical Properties
2-Methoxyethyl 4-aminobenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in ester hydrolysis, such as esterases. These enzymes catalyze the hydrolysis of the ester bond in 2-Methoxyethyl 4-aminobenzoate, resulting in the formation of 4-aminobenzoic acid and methoxyethanol. Additionally, 2-Methoxyethyl 4-aminobenzoate can interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability .
Cellular Effects
2-Methoxyethyl 4-aminobenzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways and stress responses. The compound’s impact on cell signaling pathways can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Methoxyethyl 4-aminobenzoate involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the binding of 2-Methoxyethyl 4-aminobenzoate to esterases results in the hydrolysis of the ester bond, releasing 4-aminobenzoic acid and methoxyethanol. This interaction can modulate the enzyme’s activity and influence downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxyethyl 4-aminobenzoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methoxyethyl 4-aminobenzoate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to 2-Methoxyethyl 4-aminobenzoate can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methoxyethyl 4-aminobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2-Methoxyethyl 4-aminobenzoate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-Methoxyethyl 4-aminobenzoate is involved in various metabolic pathways, particularly those related to ester hydrolysis and aromatic compound metabolism. The compound is hydrolyzed by esterases to produce 4-aminobenzoic acid and methoxyethanol. These metabolites can further participate in metabolic reactions, influencing metabolic flux and metabolite levels. Enzymes such as esterases and aromatic compound-binding proteins play a crucial role in the metabolism of 2-Methoxyethyl 4-aminobenzoate .
Transport and Distribution
The transport and distribution of 2-Methoxyethyl 4-aminobenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 2-Methoxyethyl 4-aminobenzoate can influence its activity and function within the cell .
Subcellular Localization
2-Methoxyethyl 4-aminobenzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes. The subcellular localization of 2-Methoxyethyl 4-aminobenzoate is crucial for understanding its biochemical and cellular effects .
属性
IUPAC Name |
2-methoxyethyl 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKLZWVMZJKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
223756-38-5 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223756-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90364502 | |
| Record name | 2-methoxyethyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68599-71-3 | |
| Record name | Ethanol, 2-methoxy-, 1-(4-aminobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68599-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxyethyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)



![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/no-structure.png)


![1-Propanol, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B3056002.png)
